1-Ethyl-4-(4-(hydroxymethyl)phenyl)piperidin-4-ol
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Overview
Description
1-Ethyl-4-(4-(hydroxymethyl)phenyl)piperidin-4-ol is a piperidine derivative. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-4-(4-(hydroxymethyl)phenyl)piperidin-4-ol typically involves the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . The reaction conditions often include high pressure and temperature to facilitate the hydrogenation process .
Industrial Production Methods
Industrial production methods for piperidine derivatives, including this compound, involve the use of continuous flow reactors to ensure consistent product quality and yield . These methods are designed to be cost-effective and scalable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-4-(4-(hydroxymethyl)phenyl)piperidin-4-ol undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenation reactions often employ reagents like thionyl chloride and phosphorus tribromide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction typically produces alcohols .
Scientific Research Applications
1-Ethyl-4-(4-(hydroxymethyl)phenyl)piperidin-4-ol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Ethyl-4-(4-(hydroxymethyl)phenyl)piperidin-4-ol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Phenethylpiperidin-4-ol: Another piperidine derivative with similar structural features.
2-(4-(Piperidin-4-yl)phenyl)ethan-1-ol: A compound used as a semi-flexible linker in PROTAC development.
4-Piperidinemethanol: Utilized in solid-phase organic synthesis.
Uniqueness
1-Ethyl-4-(4-(hydroxymethyl)phenyl)piperidin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties . This uniqueness makes it valuable for various research and industrial applications .
Properties
CAS No. |
61600-12-2 |
---|---|
Molecular Formula |
C14H21NO2 |
Molecular Weight |
235.32 g/mol |
IUPAC Name |
1-ethyl-4-[4-(hydroxymethyl)phenyl]piperidin-4-ol |
InChI |
InChI=1S/C14H21NO2/c1-2-15-9-7-14(17,8-10-15)13-5-3-12(11-16)4-6-13/h3-6,16-17H,2,7-11H2,1H3 |
InChI Key |
BYCFOISVYMTXAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC(CC1)(C2=CC=C(C=C2)CO)O |
Origin of Product |
United States |
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